molecular formula C18H15ClN6O B11145541 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11145541
M. Wt: 366.8 g/mol
InChI Key: ACGCHBMOWWQDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic benzamide derivative incorporating two pharmacologically significant heterocycles: a 4-chloroindole moiety and a tetrazole ring. The indole group is known for its role in modulating receptor interactions, particularly in serotoninergic systems, while the tetrazole ring enhances metabolic stability and bioavailability due to its strong hydrogen-bonding capacity . Its synthesis likely involves coupling 2-(1H-tetrazol-1-yl)benzoyl chloride with 2-(4-chloroindol-1-yl)ethylamine, though synthetic protocols for analogous compounds emphasize solvent-dependent reactions (e.g., DCM or THF) and purification via recrystallization .

Properties

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H15ClN6O/c19-15-5-3-7-16-13(15)8-10-24(16)11-9-20-18(26)14-4-1-2-6-17(14)25-12-21-22-23-25/h1-8,10,12H,9,11H2,(H,20,26)

InChI Key

ACGCHBMOWWQDAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C2C=CC=C3Cl)N4C=NN=N4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Functional Group Variations

    The compound’s structural uniqueness lies in its combination of indole and tetrazole groups. Below is a comparative analysis with related benzamide derivatives:

    Compound Name Key Functional Groups Bioactivity/Properties References
    N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide 4-Chloroindole, tetrazole, benzamide Hypothesized CNS activity; enhanced metabolic stability due to tetrazole
    4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide Tetrazole, sulfamoyl group, benzamide Potential sulfonamide-like enzyme inhibition (e.g., carbonic anhydrase)
    N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl, benzamide Antiproliferative activity (reported yield: 80%; m.p. 90°C)
    2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazole, triazole, thiazole, acetamide High-yield synthesis (72–85%); potential kinase inhibition
    2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole, dichlorophenyl, benzamide Anti-inflammatory and analgesic properties

    Key Differences and Implications

    • Indole vs. Sulfamoyl/Triazole/Thiazole Substituents : The 4-chloroindole group in the target compound may confer receptor-binding specificity distinct from sulfamoyl (enzyme inhibition) or thiazole (anti-inflammatory) moieties .
    • Tetrazole vs. Methoxy Groups : The tetrazole’s hydrogen-bonding capacity enhances solubility in polar solvents compared to methoxy groups in Rip-B, which increase lipophilicity .
    • Synthesis Complexity : Compounds with fused heterocycles (e.g., benzodiazole-triazole-thiazole in 9c) require multi-step syntheses (yields: 72–85%), whereas the target compound’s simpler structure may allow higher yields .

    Physicochemical Properties

    Property Target Compound Rip-B 9c 2,4-Dichloro-N-(thiazol-2-yl)benzamide
    Melting Point (°C) Not reported 90 162–164 178–180
    Yield Not reported 80% 72–85% Not reported
    Key Functional Groups Tetrazole, indole Methoxy, benzamide Triazole, thiazole Thiazole, dichlorophenyl

    Biological Activity

    N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The compound can be characterized by the following properties:

    PropertyValue
    Molecular FormulaC19H18ClN5O
    Molecular Weight381.8 g/mol
    CAS Number1282124-62-2
    LogP4.0075
    Polar Surface Area34.411 Ų
    Hydrogen Bond Donors1
    Hydrogen Bond Acceptors3

    This compound is believed to exert its biological effects through multiple pathways:

    • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes that are critical in various biochemical pathways. For instance, it may interact with kinases involved in cancer cell proliferation.
    • Modulation of Receptor Activity : It potentially acts on various receptors in the central nervous system, contributing to its neuropharmacological effects.
    • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

    Anticancer Activity

    Research has demonstrated that this compound shows significant anticancer properties. In vitro studies have indicated:

    • Cell Line Studies : The compound was tested against various cancer cell lines (e.g., DLD1 human colon cancer cells), showing a notable reduction in cell viability at concentrations as low as 15 µM.

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties:

    • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.92 to 4.01 mM against Candida albicans and Aspergillus niger, indicating moderate antifungal activity compared to standard treatments like fluconazole .

    Case Study 1: Anticancer Efficacy

    A study conducted on DLD1 cells demonstrated that treatment with the compound led to increased multipolarity in mitotic spindles, which is indicative of disrupted cell division—a hallmark of effective cancer therapies. The observed increase in multipolarity was approximately 21%, suggesting a potent mechanism for inducing cancer cell death .

    Case Study 2: Antimicrobial Testing

    In a comparative study against common pathogens, this compound exhibited promising results:

    PathogenMIC (µg/mL)Comparison Drug
    C. albicans3.92Fluconazole (0.7)
    A. niger4.01Ciprofloxacin (0.5)

    These findings highlight the potential of this compound as a lead candidate for further development in both oncology and infectious disease contexts.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.